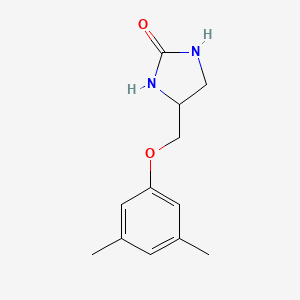
Psalmotoxin-1 / PcTx1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psalmotoxin-1 (PcTx1, Pi-theraphotoxin-Pc1a) has been isolated from the venom of the Spider Psalmopoeus cambridgei (Trinidad chevron tarantula). PcTx1 is known to block potently (IC50 = 1 nM) and selectively the H+-gated sodium channel ASIC1a (acid-sensitive ion channel 1a). The blockage is rapid and reversible. PcTx1 can distinguish between the two ASIC1 splice variants ASIC1a and ASIC1b. PcTx1 loses its capacity to block ASIC1a as soon as this subunit is associated with another member of the family (ASIC2a or ASIC3). PcTx1 demonstrates an analgesic effect in acute and neuropathic pain models.
Propriétés
Formule moléculaire |
C200H312N62O57S6 |
|---|---|
Poids moléculaire |
4690.82 Da |
Apparence |
White lyophilized solidPurity rate: > 98%AA sequence: Glu-Asp-Cys3-Ile-Pro-Lys-Trp-Lys-Gly-Cys10-Val-Asn-Arg-His-Gly-Asp-Cys17-Cys18-Glu-Gly-Leu-Glu-Cys23-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys33-Val-Pro-Lys-Thr-Pro-Lys-Thr-OHDisulfide bonds: Cys3-Cys18, Cys10-Cys23 and Cys17-Cys33Length (aa): 40 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



